Benzo[b]cyclopenta[e][1,4]diazepine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
267-06-1 |
|---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
cyclopenta[b][1,5]benzodiazepine |
InChI |
InChI=1S/C12H8N2/c1-2-6-12-11(5-1)13-8-9-4-3-7-10(9)14-12/h1-8H |
InChI Key |
VFYWQXFIYKXCIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=CC=CC3=N2 |
Origin of Product |
United States |
The Chemistry of Fused Diazepine Heterocyclic Systems
Fused heterocyclic systems are complex molecular architectures where two or more rings share atoms. When a diazepine (B8756704) ring—a seven-membered ring containing two nitrogen atoms—is fused to other cyclic structures, it gives rise to a vast and diverse family of compounds with significant chemical and pharmacological potential. africaresearchconnects.comnih.gov The fusion of a benzene (B151609) ring to a diazepine ring forms the core of benzodiazepines. ub.edunih.gov
The chemical properties and reactivity of these fused systems are dictated by the nature of the fused rings and the relative positions of the nitrogen atoms within the diazepine moiety. For instance, the fusion can involve aromatic or aliphatic rings, and the nitrogen atoms are commonly found at the 1,4 or 1,5 positions of the diazepine ring. nih.govnih.gov These structural variations influence the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity. nih.gov Synthetic strategies to access these complex scaffolds are a major focus of organic chemistry, employing a range of methodologies from classical condensation reactions to modern metal-catalyzed cross-coupling and multi-component reactions. nih.govmdpi.com
Beyond the Classics: the Evolving Significance of Benzodiazepine Scaffolds
First discovered by accident in the 1950s, classical 1,4-benzodiazepines like diazepam became widely used for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. nih.govtsijournals.com These effects are primarily mediated by their action as positive allosteric modulators of the GABA-A receptor in the central nervous system. nih.govtsijournals.com However, the therapeutic utility of these early benzodiazepines is often limited by side effects. nih.gov
Contemporary medicinal chemistry has moved beyond these classical applications, seeking to develop novel benzodiazepine-based structures with improved selectivity and new therapeutic applications. nih.govresearchgate.net Research is now focused on creating compounds that target specific subtypes of the GABA-A receptor to isolate desired therapeutic effects from unwanted side effects. nih.govnih.gov For example, studies have shown that the sedative effects of benzodiazepines are mediated by the α1 subtype of the GABA-A receptor, while anxiolytic effects are linked to the α2 subtype. nih.govnih.gov This has spurred the development of subtype-selective compounds with the potential for new indications such as analgesia, depression, and cognitive enhancement. nih.gov Furthermore, the benzodiazepine (B76468) scaffold is being explored for applications entirely unrelated to GABA-A modulation, including as anticancer agents, anti-inflammatory agents, and antagonists for other receptor systems like cholecystokinin (B1591339) (CCK) receptors. tsijournals.comnih.gov
A Specific Focus: the Benzo B Cyclopenta E Nih.govmdpi.comdiazepine Ring System
The Benzo[b]cyclopenta[e] nih.govmdpi.comdiazepine (B8756704) ring system is a specific and less common tricyclic structure where a cyclopentane (B165970) ring is fused to the benzodiazepine (B76468) core. The synthesis of new cyclopenta[b] nih.govmdpi.combenzodiazepine derivatives has been described, with some exhibiting a depressant profile on the central nervous system. researchgate.net
The fusion of the five-membered cyclopentane ring introduces a degree of conformational rigidity and alters the spatial arrangement of substituents compared to traditional benzodiazepines. This structural uniqueness makes it an intriguing target for synthetic chemists and for probing biological interactions.
Key Research Areas and Methodological Approaches
Foundational Cyclocondensation Reactions
Cyclocondensation reactions represent the cornerstone for the synthesis of many heterocyclic systems, including the benzodiazepine core. These methods typically involve the reaction of a binucleophile with a bielectrophile to form the desired ring structure.
Condensation of o-Phenylenediamines with Carbonyl Precursors
A primary and widely utilized method for synthesizing the 1,5-benzodiazepine core involves the condensation of o-phenylenediamine (B120857) (OPD) with various carbonyl-containing precursors. The choice of the carbonyl compound dictates the substitution pattern of the resulting diazepine ring.
Common carbonyl precursors include:
1,3-Diketones: The reaction of OPD with β-diketones is a classic approach to forming 1,5-benzodiazepines. researchgate.netresearchgate.net For instance, three-component reactions involving OPD, 1,3-diketones, and aldehydes can be employed to synthesize various 1,5-benzodiazepine derivatives. researchgate.net
Dimedone: As a cyclic 1,3-diketone, dimedone reacts with OPD in the presence of a catalyst like γ-Fe₂O₃@SiO₂/CeCl₃ to form tricyclic benzodiazepine systems in good to excellent yields. rsc.org
α,β-Unsaturated Carbonyl Compounds: These precursors can also undergo condensation with OPD to yield benzodiazepine derivatives.
Haloketones and β-Ketoesters: The reaction of OPD with β-ketoesters under solvent-free microwave irradiation conditions has been shown to afford 1,5-benzodiazepin-2-one (B1260877) derivatives. researchgate.net However, the reaction conditions can sometimes favor the formation of benzimidazoles instead. researchgate.net
The following table summarizes representative examples of cyclocondensation reactions between o-phenylenediamine and various carbonyl precursors.
| o-Phenylenediamine Derivative | Carbonyl Precursor | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| o-Phenylenediamine | β-Diketones / Aldehydes | Acid catalysis | 1,5-Benzodiazepines | N/A | researchgate.net |
| o-Phenylenediamine | Dimedone / Aldehydes | γ-Fe₂O₃@SiO₂/CeCl₃ | Tricyclic Benzodiazepines | 82-97 | rsc.org |
| o-Phenylenediamine | β-Ketoesters | Microwave (solvent-free) | 1,5-Benzodiazepin-2-ones | N/A | researchgate.net |
| o-Phenylenediamine | α-Ketothioesters | Acid catalysis | 2-Acylbenzimidazoles | 80-98 | rsc.orgrsc.org |
| Note: While the goal is often diazepine synthesis, reaction conditions can lead to the formation of benzimidazoles as a major product. |
Acid-Catalyzed Cyclocondensation Mechanisms
Acid catalysis is frequently employed to facilitate the cyclocondensation reaction between o-phenylenediamines and carbonyl compounds. rsc.orgrsc.org The mechanism generally proceeds through several key steps. Using the reaction of an o-phenylenediamine with a 1,3-dicarbonyl compound as an example, the process begins with the acid-catalyzed activation of one of the carbonyl groups. This enhances its electrophilicity, promoting nucleophilic attack by one of the amino groups of the o-phenylenediamine to form a carbinolamine intermediate.
Subsequent dehydration leads to the formation of an enamine or an imine. An intramolecular nucleophilic attack by the second amino group on the remaining carbonyl (or its enol form) then occurs. This step forms the seven-membered diazepine ring. A final dehydration step yields the conjugated benzo[b] rsc.orgrsc.orgdiazepine system. The use of catalysts like p-toluenesulfonic acid (p-TsOH) is common in these reactions. nih.gov The efficiency and outcome of the reaction can be influenced by the specific acid used and the reaction conditions. nih.gov
Advanced One-Pot and Multi-Component Synthetic Strategies
To improve efficiency, reduce waste, and build molecular complexity in a single operation, advanced synthetic methods such as one-pot and multi-component reactions have been developed for fused diazepine architectures.
Carbonylative Sonogashira Reaction Coupled with Aza-Michael Addition Cyclocondensation
A highly efficient one-pot method for synthesizing benzo[b] rsc.orgrsc.orgdiazepines involves a palladium-catalyzed carbonylative Sonogashira coupling followed by a titanocene-catalyzed aza-Michael addition and cyclocondensation. rsc.orgrsc.org This strategy begins with the reaction of an aryl iodide and a terminal alkyne under a carbon monoxide atmosphere. rsc.org A highly active palladium catalyst, often at parts-per-million (ppm) levels, facilitates the formation of a 1,3-ynone intermediate. rsc.orgrsc.org
Following the formation of the ynone, a catalyst such as Cp₂TiCl₂ is introduced in the same pot. rsc.org This catalyst activates the ynone, facilitating a conjugate (aza-Michael) addition of o-phenylenediamine. rsc.org The resulting intermediate then undergoes an intramolecular cyclization and dehydration sequence to afford the final 2,4-disubstituted-3H-benzo[b] rsc.orgrsc.orgdiazepine product in yields of up to 90%. rsc.orgrsc.org This method is valued for its broad substrate scope and mild reaction conditions. rsc.org
| Aryl Iodide | Terminal Alkyne | Catalyst System | Product | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | T-NHC-Pd, Cp₂TiCl₂/m-phthalic acid | 2,4-diphenyl-3H-benzo[b] rsc.orgrsc.orgdiazepine | 90 | rsc.orgrsc.org |
| 1-Iodo-4-methylbenzene | 1-Hexyne | T-NHC-Pd, Cp₂TiCl₂/m-phthalic acid | 2-butyl-4-(p-tolyl)-3H-benzo[b] rsc.orgrsc.orgdiazepine | 85 | rsc.org |
| 1-Iodo-4-methoxybenzene | Cyclopropylacetylene | T-NHC-Pd, Cp₂TiCl₂/m-phthalic acid | 2-cyclopropyl-4-(4-methoxyphenyl)-3H-benzo[b] rsc.orgrsc.orgdiazepine | 88 | rsc.org |
Pseudo-Five-Component Condensation Reactions for Tetrazole-Containing Diazepines
Multi-component reactions (MCRs) are powerful tools for synthesizing complex molecules from simple starting materials in a single step. A notable example is the pseudo-five-component condensation for preparing diazepines fused or appended with a tetrazole ring. nih.govresearchgate.net This reaction is termed "pseudo" because one or more of the reactants are used in more than one step of the reaction sequence. researchgate.net
In a typical procedure, a 1,2-diamine (such as o-phenylenediamine), an isocyanide, trimethylsilyl (B98337) azide (B81097) (TMSN₃), and two equivalents of a ketone (either linear or cyclic) are reacted in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). nih.govresearchgate.net This one-pot process, conducted at room temperature, efficiently assembles the components to yield complex structures like 1H-tetrazolyl-benzo[b] rsc.orgrsc.orgdiazepines. nih.gov The use of isocyanides is crucial as they serve as versatile intermediates in the formation of the final heterocyclic product. researchgate.net This methodology allows for the creation of bifunctional molecules containing both diazepine and tetrazole moieties in good yields. nih.gov
Domino Reaction Sequences for Selective Product Formation
Domino reactions, also known as cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. researchgate.net These sequences are highly efficient for building complex fused heterocyclic systems. rsc.orgnih.gov
Various domino strategies have been developed to selectively synthesize fused diazepine analogues. For example, a three-component domino reaction of 1,2-phenylenediamines, β-cyclodiones, and aldehyde derivatives, promoted by a mild catalyst, provides an efficient route to benzodiazepines with tricyclic or tetracyclic systems. rsc.org Another approach involves the reaction of N-aryl enaminones with arylglyoxal monohydrate under microwave irradiation, which can be controlled to selectively produce dibenzo[b,e] rsc.orgrsc.orgdiazepin-1-ones. nih.gov These reactions are prized for their operational simplicity, short reaction times, and high yields, often using environmentally benign solvents like ethanol (B145695) or water. rsc.orgrsc.org The strategic design of the starting materials and reaction pathways allows for the selective and diastereoselective formation of complex, polyfunctionalized diazepine derivatives. nih.govmdpi.com
An in-depth exploration of the synthetic strategies for constructing the Benzo[b]cyclopenta[e] mdpi.comresearchgate.netdiazepine framework reveals a diverse array of chemical reactions and catalytic systems. This article focuses on the key methodologies employed in the synthesis of this specific fused diazepine architecture and its derivatives, including intramolecular cyclizations, various catalytic approaches, and the formation of complex spiro-compounds.
Reactivity and Reaction Mechanisms of Benzo B Cyclopenta E 1 2 Diazepine Derivatives
Elucidation of Cyclization Mechanisms and Pathways
The primary method for constructing the seven-membered diazepine (B8756704) ring of benzodiazepines often involves the condensation of a 1,2-diamine, typically an o-phenylenediamine (B120857), with a 1,2-dicarbonyl or an equivalent synthon. For the synthesis of the Benzo[b]cyclopenta[e] nih.govrsc.orgdiazepine core, this would conceptually involve the reaction of an o-phenylenediamine with cyclopentane-1,2-dione. In such a reaction, the initial step is the nucleophilic attack of one of the amino groups on a carbonyl group of the dione, forming a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine). A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl, followed by another dehydration step to yield the final diazepine ring.
While this is a general and logical pathway, specific studies elucidating the mechanism, optimizing conditions, or exploring the scope of this reaction for cyclopentane-1,2-dione appear to be sparse.
One specific, though less detailed, synthetic route to a related structure, cyclopenta[b] nih.govrsc.orgbenzodiazepines, has been noted. This method involves the treatment of 2-hydroxy or 2-oxo-pyrrolo[2,1-c] nih.govrsc.orgbenzodiazepine-diones with boiling phosphoryl chloride. This suggests a cyclization or rearrangement process, but the detailed mechanism, including the role of the phosphoryl chloride as a dehydrating and chlorinating agent, and the nature of the intermediates, has not been extensively elaborated in readily available literature.
Functional Group Transformations and Derivatization Strategies on the Diazepine Core
Research on the functionalization and derivatization specifically of the Benzo[b]cyclopenta[e] nih.govrsc.orgdiazepine core is not well-documented. However, general strategies applied to other benzodiazepine (B76468) derivatives could theoretically be adapted. These often include:
N-Alkylation or N-Acylation: The nitrogen atoms of the diazepine ring are common sites for modification to alter the molecule's properties.
Aromatic Substitution: The fused benzene (B151609) ring can undergo electrophilic aromatic substitution, with the directing effects governed by the existing substituents.
Modification of the Fused Cyclopentane (B165970) Ring: If the cyclopentane ring contains functional groups, these could be manipulated. For instance, a carbonyl group could be reduced or converted to other functionalities.
Without specific examples in the literature for Benzo[b]cyclopenta[e] nih.govrsc.orgdiazepine, these remain theoretical possibilities based on the reactivity of analogous systems.
Stereochemical and Regiochemical Control in Reactions
The planarity of the fused benzene ring and the non-planar, puckered nature of the seven-membered diazepine ring can give rise to complex stereochemistry. Even without a stereocenter, the diazepine ring itself is chiral due to its boat-like conformation. This conformational chirality can influence the molecule's interaction with chiral environments.
In the synthesis of substituted Benzo[b]cyclopenta[e] nih.govrsc.orgdiazepine derivatives, control of stereochemistry would be crucial, particularly if the cyclopentane ring bears substituents. However, there are no specific studies in the reviewed literature that detail methods for stereochemical or regiochemical control in reactions involving this specific diazepine core.
Studies on Reaction Intermediates and Transition States
The study of reaction intermediates and transition states provides deep insight into reaction mechanisms. For benzodiazepine synthesis, intermediates such as hemiaminals, imines, and various cyclization transition states are often proposed. Computational studies, using methods like Density Functional Theory (DFT), are powerful tools for elucidating the energetic profiles of these species.
Unfortunately, specific experimental or computational studies on the reaction intermediates and transition states involved in the formation or reactions of Benzo[b]cyclopenta[e] nih.govrsc.orgdiazepine are not present in the currently accessible scientific literature. Research in this area for other benzodiazepine systems suggests that the stability of intermediates and the energy barriers of transition states are highly dependent on the specific reactants, catalysts, and reaction conditions.
Exploration of Biological Activities and Structure Activity Relationships Sar in a Research Context Excluding Clinical Human Trials and Associated Data
Antimicrobial Spectrum and Potency
Derivatives of the benzodiazepine (B76468) family, including structures related to benzo[b]cyclopenta[e] scielo.brnih.govdiazepine (B8756704), have demonstrated a broad spectrum of antimicrobial activities.
Several studies have highlighted the potential of benzodiazepine derivatives as anti-tubercular agents. For instance, a series of 1,4-benzodiazepine-2,5-diones were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The results indicated that the diazepine framework is crucial for their anti-mycobacterial properties. rsc.org Notably, compounds 4h and 4f from this series emerged as lead candidates with Minimum Inhibitory Concentration (MIC) values of 1.55 and 2.87 μg/mL, respectively. rsc.org Docking studies suggested that these compounds may act by inhibiting the enoyl acyl carrier protein. rsc.org
Furthermore, other research has explored different classes of benzodiazepine-related compounds. For example, some benzofuran-substituted benzodiazepines have been synthesized and tested for their inhibitory activity against Mycobacterium tuberculosis H37Rv. researchgate.net Similarly, analogs of psychotropic phenothiazines were synthesized and showed MICs from 2 to 4 microg/mL against M. tuberculosis H37Rv. nih.gov The synthesis of benzo[e]diazaborine compounds also yielded derivatives with inhibitory activity against this strain. nih.gov
A series of (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. elsevierpure.com One compound, 5-(4-{(E)-[(2-nitrophenyl) methylidene] amino} phenyl)-1,3,4-oxadiazole-2-thiol (R4), demonstrated a significant MIC of 0.8 µg/ml. elsevierpure.com Additionally, novel N-(amino)piperazinyl benzothiazinone derivatives have been designed and synthesized, with many exhibiting potent activity against both MTB H37Rv and multidrug-resistant MTB strains, with MIC values ranging from 4.00 to <1 ng/mL. nih.gov
It is important to note that while these findings are promising, they are based on in vitro studies and further research is needed to establish the clinical relevance of these compounds.
Table 1: Anti-tubercular Activity of Selected Benzodiazepine Derivatives against M. tuberculosis H37Rv
| Compound Class | Specific Compound(s) | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1,4-Benzodiazepine-2,5-diones | 4h | 1.55 | rsc.org |
| 1,4-Benzodiazepine-2,5-diones | 4f | 2.87 | rsc.org |
| Phenothiazine Analogs | Not specified | 2 - 4 | nih.gov |
| (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives | R4 | 0.8 | elsevierpure.com |
The antibacterial potential of benzodiazepine derivatives extends beyond mycobacteria. Studies have shown activity against both Gram-positive and Gram-negative bacteria. For example, the antibacterial activity of a series of 1,5-benzodiazepine derivatives against Staphylococcus aureus and Streptococcus pyogenes was found to be primarily dependent on the lipophilic character of the molecule. nih.gov
In another study, curcumin-based 1,4-benzodiazepines were synthesized and evaluated. sciprofiles.com Dichlorinated 1,4-benzodiazepine (B1214927) 9 showed remarkable potency against the Gram-positive bacterium S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL and a Minimum Bactericidal Concentration (MBC) of 12 μg/mL. sciprofiles.com This compound also demonstrated moderate activity against E. coli, a Gram-negative bacterium. sciprofiles.com
Furthermore, modified pyrrolobenzodiazepines with a C8-linked aliphatic heterocycle have emerged as a new class of broad-spectrum antibacterial agents with activity against multidrug-resistant Gram-negative bacteria. nih.gov The lead compounds in this class exhibited MICs ranging from 0.125 to 2 mg/L for MDR Gram-negative species (excluding Pseudomonas aeruginosa) and between 0.03 and 1 mg/L for MDR Gram-positive species. nih.gov These compounds were found to be rapidly bactericidal. nih.gov
A tricyclic core derivative, SW33, has demonstrated potency against intracellular drug-resistant strains of S. typhimurium and other intracellular pathogens, suggesting broad-spectrum activity against intracellular bacteria. nih.gov
Certain benzodiazepine derivatives have also exhibited promising antifungal properties. For instance, novel hydroxylated 1,5-benzodiazepine analogs have been synthesized and evaluated for their antifungal potential. scielo.br One such compound, 2,7-dimethyl-2,4-bis(4-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, displayed high antifungal activity against all tested fungal strains of the Sporothrix genus. scielo.br Another compound, 3f, showed strong antifungal activity with MIC values ranging from 45 to 89 μmol/L, which was superior to the reference drug fluconazole. scielo.br
The antifungal structure-activity relationship of a novel class of 5,6-dihydro-4H-pyrrolo[1,2-a] scielo.brnih.govbenzodiazepines has also been described, with their mode of action identified as the inhibition of squalene (B77637) epoxidase. nih.gov Additionally, some 1,4-benzothiazine derivatives have shown promising antifungal activity against various test fungi. researchgate.net
Table 2: Antifungal Activity of Selected Benzodiazepine Derivatives
| Compound Class | Specific Compound | Target Fungi | Activity (MIC) | Reference |
|---|---|---|---|---|
| Hydroxylated 1,5-Benzodiazepines | 3f | Sporothrix species | 45-89 μmol/L | scielo.br |
Anticancer and Antiproliferative Activity (In Vitro Investigations)
The antiproliferative properties of benzodiazepine derivatives against various tumor cell lines have been a significant area of research.
Novel 1,4-benzodiazepine compounds have been synthesized and evaluated for their ability to inhibit the proliferation of tumor cells, with some showing activities in the micromolar range. nih.gov Preliminary structure-activity relationship (SAR) studies have helped identify key structural features necessary for antiproliferative activity. nih.gov For example, a series of 5-aryl-1,4-benzodiazepines with chloro- or fluoro-substituents showed enhanced anti-inflammatory and anticancer activities, particularly with a chloro-substituent. nih.gov
In a study involving new benzo[b]pyrano[2,3-e] scielo.brnih.govdiazepines, several compounds exhibited promising cytotoxic activities against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. mdpi.com Analogue 9 from this series displayed the highest cytotoxicity with IC50 values of 16.19 ± 1.35 and 17.16 ± 1.54 μM against HCT-116 and MCF-7, respectively. mdpi.com The study suggested that the benzo-pyrano-diazepine skeleton is vital for the cytotoxic action and that the addition of a pyrazole (B372694) ring with a carbothioamide fragment enhanced the anti-tumor ability. mdpi.com
Furthermore, the antitumor effects of diazepam (DZP), a well-known benzodiazepine, have been attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate oxidative stress and cell cycle dynamics in various cancer types. blrcl.org The electrophilic center on the imine tautomer of some benzodiazepines is considered essential for their antitumor activity, potentially through DNA binding. rsc.org
Table 3: In Vitro Anticancer Activity of Selected Benzodiazepine Derivatives
| Compound Class | Cell Line(s) | Activity (IC50) | Reference |
|---|---|---|---|
| Benzo[b]pyrano[2,3-e] scielo.brnih.govdiazepines | HCT-116 | 16.19 ± 1.35 µM | mdpi.com |
| Benzo[b]pyrano[2,3-e] scielo.brnih.govdiazepines | MCF-7 | 17.16 ± 1.54 µM | mdpi.com |
| Benzo[f]benzo nih.govnih.govimidazo[1,2-d] scielo.brnih.govoxazepine derivatives | HeLa | 0.85 µg/mL (Compound 9) | scielo.br |
The peripheral-type benzodiazepine receptor (PBR), now also known as the translocator protein (18 kDa), is primarily located in the mitochondria and has been implicated in various cellular functions, including cell proliferation and apoptosis. nih.gov Classical synthetic ligands for PBR include the benzodiazepine Ro5-4864 (7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one). nih.gov
Studies have shown that novel 1,4-benzodiazepine compounds can be more efficient than the reference compound Ro 5-4864 in inhibiting tumor cell proliferation. nih.gov The interaction of ligands with PBR can lead to the regulation of steroidogenesis, apoptosis, and cell proliferation. nih.gov For instance, research has examined the binding affinities of PBR with diamino acid derivatives of protoporphyrin IX, demonstrating that these interactions are influenced by environmental pH. nih.gov This suggests that the tumor microenvironment could potentially influence the efficacy of PBR-targeting benzodiazepine derivatives.
Neuromodulatory Potentials and Receptor Interactions (Mechanistic and In Vitro Studies)
Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors
The neuromodulatory effects of compounds based on the benzodiazepine scaffold, including the benzo[b]cyclopenta[e] nih.govchemisgroup.usdiazepine structure, are primarily attributed to their interaction with Gamma-Aminobutyric Acid Type A (GABA-A) receptors. nih.gov These receptors are ligand-gated ion channels crucial for mediating fast inhibitory neurotransmission throughout the central nervous system (CNS). researchgate.net The binding of the endogenous neurotransmitter GABA to GABA-A receptors opens a central chloride ion channel, leading to neuronal hyperpolarization and reduced excitability. nih.govresearchgate.net
Benzodiazepines function as positive allosteric modulators of GABA-A receptors. nih.gov They bind to a specific site on the receptor, distinct from the GABA binding site, which is located at the interface between α and γ subunits. researchgate.net This binding event does not open the channel directly but enhances the effect of GABA, increasing the affinity of the receptor for its natural ligand and potentiating the GABA-induced chloride ion influx. nih.govresearchgate.net This potentiation results in a more profound inhibitory effect on neuronal activity.
Mechanistic studies have revealed a complex interaction. The modulation by benzodiazepines like diazepam can be biphasic, with distinct high-affinity (nanomolar range) and low-affinity (micromolar range) components. researchgate.net The high-affinity action is the classical mechanism, dependent on the γ subunit, while the low-affinity component may involve different sites, possibly within the transmembrane domains, and does not require the γ subunit. nih.govresearchgate.net The specific subunit composition of the GABA-A receptor pentamer (which can include various isoforms of α, β, and γ subunits) dictates the affinity and efficacy of benzodiazepine binding, contributing to the diverse pharmacological profiles observed across this class of compounds. researchgate.net For instance, α1-containing receptors are associated with sedative effects, whereas α2-containing receptors are linked to anxiolytic actions. researchgate.net
In vitro studies using techniques such as radioligand binding assays and electrophysiology on recombinant receptors expressed in oocytes or cell lines have been instrumental in elucidating these mechanisms. nih.govnih.gov For example, experiments on rat brain cortex slices have shown that benzodiazepines can reduce the electrically stimulated overflow of pre-loaded [3H]-GABA, an effect antagonized by the GABA receptor blocker bicuculline. nih.gov This suggests a potential feedback control mechanism on GABA release mediated by presynaptic autoreceptors. nih.gov
Table 1: Summary of In Vitro Mechanistic Findings on GABA-A Receptor Modulation
| Mechanistic Aspect | Observation | Implication | Reference(s) |
|---|---|---|---|
| Binding Site | Binds to a specific allosteric site at the α/γ subunit interface. | Positive allosteric modulation, enhancing GABA's natural effect. | nih.gov, researchgate.net |
| Primary Action | Increases the frequency of chloride channel opening in the presence of GABA. | Potentiation of inhibitory neurotransmission. | nih.gov, researchgate.net |
| Affinity Components | Exhibits both high-affinity (nM) and low-affinity (µM) binding components. | Suggests multiple or complex interaction mechanisms. | researchgate.net, nih.gov |
| GABA Affinity | Increases the affinity of the GABA-A receptor for GABA. | Less GABA is needed to produce an inhibitory effect. | nih.gov |
| Presynaptic Effects | Reduces stimulated GABA overflow from brain slices in a bicuculline-sensitive manner. | Suggests a role in modulating GABA release via presynaptic autoreceptors. | nih.gov |
Monoamine Oxidase (MAO) Inhibitory Activity
Certain derivatives of the benzo[b]cyclopenta[e] nih.govchemisgroup.usdiazepine class have been investigated for their ability to inhibit monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are critical enzymes in the CNS responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, a mechanism utilized in the treatment of depression and neurodegenerative diseases.
In a study focused on a series of newly synthesized 2,3-dihydro-N-(substituted phenyl)-spiro(benzo[b]cyclopenta[e] nih.govchemisgroup.usdiazepine-10(1H),1'-cyclopentane)-9(10aH)-ethanamines, compounds were evaluated for their MAO inhibitory activities in vitro. nih.gov The research demonstrated that specific derivatives exhibited marked inhibition of the MAO enzyme, suggesting a potential dual mechanism of action alongside other neurological effects like anticonvulsant and analgesic activities. nih.gov This finding indicates that the benzo[b]cyclopenta[e] nih.govchemisgroup.usdiazepine scaffold can be functionalized to interact with enzyme systems other than ion channels. nih.gov
Table 2: In Vitro MAO Inhibitory Profile of Selected Benzo[b]cyclopenta[e] nih.govchemisgroup.usdiazepine Derivatives
| Compound Type | Activity | Context | Reference(s) |
|---|
G-Protein-Coupled Receptor Antagonism
Beyond their classical interactions with GABA-A receptors, derivatives of the broader benzodiazepine family have been developed as potent and selective antagonists for G-protein-coupled receptors (GPCRs). nih.gov This demonstrates the versatility of the benzodiazepine scaffold in targeting diverse receptor families.
Specifically, novel classes of 1,3,4,5-tetrahydro-1H-benzo[e] nih.govchemisgroup.usdiazepin-2-one derivatives have been designed and synthesized as endothelin (ET) receptor antagonists. nih.gov The endothelin system, involving the potent vasoconstrictor peptide endothelin-1 (B181129) and its receptors (ET-A and ET-B), is implicated in various cardiovascular diseases. nih.gov In vitro studies revealed that certain benzodiazepine derivatives act as potent dual antagonists of both ET-A and ET-B receptors, with affinities in the low nanomolar range. nih.govresearchgate.net
Furthermore, 1,4-benzodiazepine antagonists have been developed for cholecystokinin (B1591339) (CCK) receptors, another class of GPCRs. nih.gov By creating novel iodinated CCK1R- and CCK2R-selective 1,4-benzodiazepine antagonists, researchers have explored the molecular determinants for binding within these receptors. These studies use ligand-guided homology modeling and site-specific mutagenesis to understand how stereochemically distinct benzodiazepines selectively target the intramembranous allosteric binding pockets of each receptor subtype. nih.gov
Table 3: GPCR Antagonist Activity of Benzodiazepine Derivatives
| Receptor Target | Benzodiazepine Scaffold | Finding | Significance | Reference(s) |
|---|---|---|---|---|
| Endothelin Receptors (ET-A/ET-B) | 1,3,4,5-Tetrahydro-1H-benzo[e] nih.govchemisgroup.usdiazepin-2-one | Potent dual receptor antagonists with affinities in the low nanomolar range. | Potential for cardiovascular applications by blocking endothelin-mediated vasoconstriction. | nih.gov, researchgate.net |
| Cholecystokinin Receptors (CCK1R/CCK2R) | 1,4-Benzodiazepine | Stereochemistry at the C3 position determines selectivity for CCK1R vs. CCK2R. | Provides a molecular basis for designing subtype-selective GPCR allosteric modulators. | nih.gov |
Anti-inflammatory and Analgesic Properties
Research into benzo[b]cyclopenta[e] nih.govchemisgroup.usdiazepine derivatives has identified potential analgesic and anti-inflammatory activities. nih.gov In one study, a series of sixteen novel spiro(benzo[b]cyclopenta[e] nih.govchemisgroup.usdiazepine) derivatives were synthesized and evaluated for analgesic activity in vivo. nih.gov The results indicated that compounds exhibiting significant anticonvulsant effects also displayed noteworthy analgesic properties, suggesting a potential link between these CNS activities. nih.gov
The anti-inflammatory properties of benzodiazepine-related structures have also been documented. While not always directly involving the benzo[b]cyclopenta[e] nih.govchemisgroup.usdiazepine core, these studies highlight the potential of the broader 1,4-benzodiazepine scaffold. For instance, some benzodiazepines have been recognized to possess anti-inflammatory activity. nih.gov The mechanisms underlying these effects are varied and may be linked to the modulation of inflammatory pathways or interactions with enzymes like cyclooxygenase (COX). Studies on related heterocyclic systems, such as 1,2-benzothiazine derivatives, show that structural modifications can lead to compounds with significant COX-2 selectivity and anti-inflammatory effects, providing a rationale for exploring similar properties in benzodiazepine analogues. nih.gov
Table 4: Analgesic Activity of Benzo[b]cyclopenta[e] nih.govchemisgroup.usdiazepine Derivatives
| Compound Series | Assay/Model | Finding | Reference(s) |
|---|
Antioxidant Activities
The antioxidant potential of benzodiazepine derivatives has been explored, particularly for compounds incorporating phenolic hydroxyl groups. scielo.br Reactive oxygen species (ROS) are implicated in cellular damage and various pathological conditions, and compounds capable of scavenging free radicals are of significant scientific interest.
In a study focused on the synthesis and biological evaluation of hydroxylated 1,5-benzodiazepines, antioxidant activity was assessed using in vitro spectrophotometric assays, including scavenging of the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. scielo.br The results showed that derivatives containing a phenolic hydroxyl group in their structure exhibited effective free radical scavenging. The presence of conjugated π systems in the molecule is thought to favor hydrogen transfer from the hydroxyl group, thereby stabilizing the resulting radical and conferring antioxidant capacity. scielo.br Specifically, derivatives such as 2,7-dimethyl-2,4-bis(4-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine demonstrated notable antioxidant effects. scielo.br
Table 5: In Vitro Antioxidant Activity of Hydroxylated Benzodiazepine Derivatives
| Assay | Compound Type | Finding | Reference(s) |
|---|---|---|---|
| DPPH Radical Scavenging | Hydroxylated 1,5-benzodiazepines | Compounds with phenolic hydroxyl groups showed effective scavenging activity, with some derivatives exhibiting low IC50 values. | scielo.br |
| ABTS Radical Scavenging | Hydroxylated 1,5-benzodiazepines | Confirmed the antioxidant potential observed in the DPPH assay. | scielo.br |
| Phosphomolybdenum Method (Total Antioxidant Capacity) | Hydroxylated 1,5-benzodiazepines | The novel compound 2,7-dimethyl-2,4-bis(4-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine showed outstanding total antioxidant capacity. | scielo.br |
Advanced Structure-Activity Relationship (SAR) Studies
The pharmacological activity of the benzo[b]cyclopenta[e] nih.govchemisgroup.usdiazepine scaffold and related 1,4-benzodiazepines is highly dependent on their three-dimensional structure and the nature of substituents at various positions. Advanced structure-activity relationship (SAR) studies, often combined with molecular modeling, have provided critical insights into the features required for specific biological activities. chemisgroup.us
Key SAR findings for the 1,4-benzodiazepine class include:
Position 7: Substitution at this position on the fused benzene (B151609) ring with an electron-withdrawing group (e.g., Cl, NO2, CF3) is generally favorable for enhancing activity at the GABA-A receptor. researchgate.net
Phenyl Ring at Position 5: The presence of a phenyl group at this position is important for activity. Substitution on this phenyl ring, particularly at the ortho (2') position with a halogen, tends to be more potent than substitutions at other positions. chemisgroup.us
N-1 Substitution: The substituent at the N-1 position can significantly influence activity. Methylation or the presence of other small alkyl groups can be beneficial. researchgate.net
Fused Rings: The fusion of additional heterocyclic rings, such as a triazole or imidazole (B134444) ring across the N-1 and C-2 positions (e.g., in alprazolam or midazolam), can create compounds with distinct potencies and pharmacological profiles. chemisgroup.usmdpi.com These additional rings can engage in π-π stacking interactions with the receptor. researchgate.net
Diazepine Ring Conformation: The seven-membered diazepine ring is flexible and can adopt various conformations. This flexibility is crucial for its interaction with receptor binding pockets. chemisgroup.us Modifications that constrain this conformation, such as the introduction of a spiro center in benzo[b]cyclopenta[e] nih.govchemisgroup.usdiazepine derivatives, can modulate activity. nih.gov
Quantitative structure-activity relationship (QSAR) studies have further refined these models, suggesting that receptor interaction involves not only steric and electronic factors but also the presence of specific polar sites on the receptor that interact with the ligand. nih.gov
Impact of Substituent Variation on Biological Efficacy
The biological activity of benzo[b]cyclopenta[e] chemisgroup.usresearchgate.netdiazepine derivatives is highly dependent on the nature and position of substituents on both the benzodiazepine core and the fused cyclopentane (B165970) ring.
Alterations to the benzene ring (Ring A) have been shown to significantly modulate activity. Generally, the introduction of electron-withdrawing groups at the 7-position, such as chloro (Cl), nitro (NO2), or trifluoromethyl (CF3), tends to enhance the biological potency. chemisgroup.usresearchgate.net Conversely, the placement of substituents at positions 6, 8, and 9 often leads to a decrease in activity. researchgate.net For instance, the presence of a chloro group at the 7-position is a common feature in many biologically active 1,4-benzodiazepine analogues.
Modifications to the seven-membered diazepine ring (Ring B) also play a crucial role in determining the pharmacological profile. Alkylation at the N-1 position, for example with a methyl group, can increase activity. researchgate.net The presence of a carbonyl group at the C-2 position is also considered important for the binding affinity of these compounds. tsijournals.com Shifting the double bond from the 4,5-position results in a decrease in activity. chemisgroup.us
The phenyl group at the C-5 position is another critical determinant of activity. Substitutions on this phenyl ring, particularly at the ortho position with electron-withdrawing groups like chlorine or fluorine, can increase efficacy. chemisgroup.usresearchgate.net In contrast, meta or para substitutions on the 5-phenyl ring generally lead to a reduction in activity. chemisgroup.us
Table 1: Impact of Substituent Variation on Biological Activity of Benzo[b]cyclopenta[e] chemisgroup.usresearchgate.netdiazepine Analogues
| Position | Substituent | Effect on Biological Activity |
| 7 | Electron-withdrawing group (e.g., Cl, NO2, CF3) | Increases potency chemisgroup.usresearchgate.net |
| 6, 8, 9 | Any substituent | Decreases activity researchgate.net |
| 1 | Alkylation (e.g., CH3) | Increases activity researchgate.net |
| 2 | Carbonyl group | Important for affinity tsijournals.com |
| 5-phenyl (ortho) | Electron-withdrawing group (e.g., Cl, F) | Increases activity chemisgroup.usresearchgate.net |
| 5-phenyl (meta, para) | Any substituent | Decreases activity chemisgroup.us |
Significance of Spiro Linkages and Ring Fusions on Activity
The incorporation of spiro linkages and the fusion of additional rings to the benzo[b]cyclopenta[e] chemisgroup.usresearchgate.netdiazepine framework are advanced strategies employed to explore new chemical space and modulate biological activity. These modifications can impose conformational constraints on the flexible diazepine ring, leading to enhanced selectivity and potency for specific biological targets.
Spiro Linkages:
The introduction of a spirocyclic system at the C-10 position of the benzo[b]cyclopenta[e] chemisgroup.usresearchgate.netdiazepine core can significantly influence its pharmacological properties. For example, a spiro-cyclopentane ring at this position has been synthesized and investigated. While detailed SAR studies on a series of such spiro compounds are limited, the creation of these rigid structures is a key strategy for probing receptor-binding pockets and developing analogues with novel activity profiles.
Ring Fusions:
Fusing heterocyclic rings to the benzodiazepine nucleus is a well-established method for creating novel chemical entities with diverse biological activities. This approach has been applied to the broader class of 1,4-benzodiazepines, and the principles can be extended to the benzo[b]cyclopenta[e] chemisgroup.usresearchgate.netdiazepine system.
Thiazolo chemisgroup.usresearchgate.netbenzodiazepines: The reaction of 1,4-benzodiazepine derivatives with mercaptocarboxylic acids can lead to the formation of thiazolo[3,2-d] chemisgroup.usresearchgate.netbenzodiazepin-3(2H)-ones. nih.gov The fusion of a thiazole (B1198619) ring in this manner introduces new structural features and potential interaction points with biological targets. The stereochemistry at the fusion point and the substituents on the thiazole ring are expected to play a significant role in determining the biological efficacy.
Triazolo- and Imidazolo-benzodiazepines: The fusion of triazole or imidazole rings to the benzodiazepine nucleus has led to the development of potent CNS agents. researchgate.net These fused systems can alter the electronic properties and steric bulk of the parent molecule, influencing its interaction with receptors. For instance, the synthesis of a new heterocyclic system, benzo[f]pyrimido[1,2-d] chemisgroup.usnih.govnih.govtriazolo[1,5-a] chemisgroup.usresearchgate.netdiazepinone, has been reported, although its biological activity against certain cancer cell lines was found to be limited. rsc.orgresearchgate.net
Table 2: Examples of Ring-Fused Benzo[b]cyclopenta[e] chemisgroup.usresearchgate.netdiazepine Analogues and Their Potential Biological Relevance
| Fused Ring System | Potential Biological Activity | Reference(s) |
| Pyrrolo[2,1-c] chemisgroup.usresearchgate.netbenzodiazepine | Antitumor | mdpi.com |
| Thiazolo[3,2-d] chemisgroup.usresearchgate.netbenzodiazepine | CNS activity | nih.gov |
| Benzo[f]pyrimido[1,2-d] chemisgroup.usnih.govnih.govtriazolo[1,5-a] chemisgroup.usresearchgate.netdiazepine | Antiproliferative | rsc.orgresearchgate.net |
Influence of Side Chains and Heterocyclic Moieties (e.g., pyrrolidinyl, methylphenyl, thiophene (B33073), thiazole)
The introduction of various side chains and heterocyclic moieties at different positions of the benzo[b]cyclopenta[e] chemisgroup.usresearchgate.netdiazepine scaffold provides another avenue for modifying its biological activity.
Methylphenyl Group: A methylphenyl group, particularly when attached to a side chain, can impact the lipophilicity and steric interactions of the molecule with its target. The position of the methyl group on the phenyl ring (ortho, meta, or para) can lead to different biological outcomes due to varied steric and electronic effects.
Thiophene Moiety: The replacement of a phenyl ring with a thiophene ring is a common bioisosteric substitution in medicinal chemistry. Thiophene-containing benzodiazepine analogues have been synthesized and evaluated for various biological activities. researchgate.net For example, the fusion of a thiophene ring to a diazepine core has been explored in the synthesis of novel cyclofunctionalized 2,3-benzodiazepines. nih.gov The sulfur atom in the thiophene ring can participate in different interactions with biological macromolecules compared to a benzene ring, potentially leading to altered activity profiles.
Table 3: Influence of Specific Side Chains and Heterocyclic Moieties on Biological Activity
| Moiety | Position of Incorporation | Potential Influence on Biological Activity | Reference(s) |
| Pyrrolidinyl | Side chain | Modulates solubility and receptor binding | nih.govdntb.gov.ua |
| Methylphenyl | Side chain | Affects lipophilicity and steric interactions | |
| Thiophene | Bioisosteric replacement for phenyl or fused ring | Alters electronic properties and potential for new interactions | researchgate.netnih.gov |
| Thiazole | Fused ring or substituent | Provides additional interaction points (H-bond acceptors) | researchgate.net |
Future Directions and Emerging Research Avenues for Benzo B Cyclopenta E 1 2 Diazepine
Development of Green and Sustainable Synthetic Methodologies
The chemical synthesis of complex heterocyclic compounds like benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine (B8756704) has traditionally relied on methods that can be resource-intensive and generate significant chemical waste. The future of synthesizing these molecules lies in the adoption of green and sustainable chemistry principles.
Recent advancements in the synthesis of related benzodiazepine (B76468) derivatives have highlighted several promising green techniques that could be adapted for benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine. These include ultrasound-assisted synthesis , which has been shown to accelerate reaction times and improve yields in the formation of benzodiazepine rings. nih.govresearchgate.net One study reported a facile and efficient multicomponent ultrasound-assisted "on water" synthesis of a benzodiazepine ring, achieving a 95% yield and avoiding traditional chromatography. nih.gov Another environmentally friendly approach is microwave-assisted synthesis , which offers rapid heating and can significantly reduce reaction times from hours to minutes. researchgate.nettandfonline.comtandfonline.com
Furthermore, the use of eco-friendly and reusable catalysts is a key aspect of green synthesis. Research on 1,5-benzodiazepine derivatives has demonstrated the efficacy of catalysts like silica (B1680970) gel under solvent-free conditions, offering high yields in short reaction times. tsijournals.comresearchgate.net Other innovative catalysts being explored include heteropolyacids and nanomagnetic-supported sulfonic acid, which can be easily recovered and reused, minimizing waste. researchgate.netnih.gov The development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, further enhances the efficiency and sustainability of producing these complex molecules. rsc.org
A comparative look at traditional versus green synthesis methods for related benzodiazepines is presented below:
| Synthesis Method | Catalyst | Solvent | Key Advantages | Reference |
| Conventional Heating | Various | Organic Solvents | Established methods | researchgate.net |
| Ultrasound-Assisted | Silica Gel | Solvent-free | Rapid, high yield, eco-friendly | tsijournals.comresearchgate.net |
| Ultrasound-Assisted | None | Water | High yield, avoids chromatography | nih.gov |
| Microwave-Assisted | Various | Solvent-free or Green Solvents | Drastically reduced reaction times | researchgate.nettandfonline.com |
| Heteropolyacid Catalysis | Keggin-type HPAs | Ethanol (B145695) | High yields, short reaction times, reusable catalyst | nih.gov |
| Nanomagnetic Catalysis | Sulfonic Acid on Nanomagnetic Support | Solvent-free | Recyclable catalyst, high efficiency | researchgate.net |
Adapting these green methodologies for the specific synthesis of benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine would not only be environmentally responsible but could also lead to the discovery of novel analogues through more efficient and versatile synthetic routes.
Rational Design of Novel Benzo[b]cyclopenta[e]nih.govresearchgate.netdiazepine Analogues via Computational Approaches
The era of random screening in drug discovery is gradually being replaced by a more targeted and intelligent approach. Rational drug design , powered by computational chemistry, offers a powerful toolkit for creating novel benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine analogues with enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can predict the activity of new, unsynthesized analogues. nih.govchemisgroup.usherts.ac.uknih.gov For instance, QSAR studies on 1,4-benzodiazepines have been used to design derivatives with potential as CCKA antagonists and to predict the biological activity of new psychoactive benzodiazepine analogues. chemisgroup.usnih.govresearchgate.net These models can identify key structural features and physicochemical properties that are crucial for a desired biological effect.
Molecular docking simulations provide a three-dimensional view of how a ligand, such as a benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine derivative, might bind to a specific biological target, like a receptor or enzyme. nih.govherts.ac.uk This technique can help in understanding the binding mode of existing compounds and in designing new ones with improved binding affinity and specificity. For example, docking studies have been used to investigate the interaction of benzodiazepines with the GABA-A receptor, providing insights into their mechanism of action. herts.ac.uk
The integration of QSAR and molecular docking can guide the synthesis of a focused library of benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine analogues with a higher probability of possessing the desired biological activity, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly experimental screening.
| Computational Technique | Application in Drug Design | Potential for Benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine | References |
| QSAR | Predicting biological activity based on chemical structure. | Designing analogues with enhanced potency and reduced side effects. | nih.govchemisgroup.usherts.ac.uknih.govresearchgate.net |
| Molecular Docking | Simulating the binding of a ligand to a biological target. | Identifying key interactions for improved binding affinity and selectivity. | nih.govherts.ac.uk |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Guiding the design of novel scaffolds with desired pharmacological profiles. | herts.ac.uk |
Exploration of Undiscovered Biological Targets and Deeper Mechanistic Insights
While benzodiazepines are classically known for their action on the central nervous system, particularly through the GABA-A receptor, the vast chemical space of their derivatives suggests the potential for interaction with a broader range of biological targets. isca.metsijournals.com Future research on benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine should venture beyond the traditional scope and explore novel therapeutic applications.
Recent studies on other benzodiazepine derivatives have revealed activities against targets such as endothelin receptors , which are implicated in cardiovascular diseases. nih.gov Novel 1,4-benzodiazepine (B1214927) derivatives have also shown antiproliferative properties on tumor cell lines, indicating a potential for development as anticancer agents. nih.gov The unique structural features of benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine may confer affinity for as-yet-unidentified targets.
A deeper understanding of the mechanism of action is crucial. Even within the context of known targets, the specific interactions of benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine may differ from other benzodiazepines. Theoretical studies, such as those investigating the tautomeric equilibrium in the diazepine nucleus, can provide valuable insights into the chemical properties that govern biological activity. rsc.org Elucidating the precise molecular interactions and downstream signaling pathways will be essential for the rational development of these compounds as therapeutic agents.
| Potential Biological Target | Therapeutic Area | Supporting Evidence from Related Compounds | References |
| GABA-A Receptor Subtypes | Anxiety, epilepsy, insomnia | Well-established for benzodiazepines | isca.metsijournals.com |
| Endothelin Receptors | Cardiovascular diseases | Novel benzo nih.govresearchgate.netdiazepin-2-one derivatives | nih.gov |
| Cancer-related Proteins | Oncology | Antiproliferative activity of novel 1,4-benzodiazepines | nih.gov |
| Ion Channels | Various | Potential for modulation based on scaffold | - |
| Kinases | Various | Common target for small molecule drugs | - |
Integration of High-Throughput Screening and Combinatorial Chemistry in Compound Discovery
To efficiently explore the vast chemical space around the benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are indispensable.
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. nih.govpnas.orgacs.orgpnas.org By systematically varying the substituents on the benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine core, a diverse collection of analogues can be generated. This approach has been successfully applied to create libraries of 1,4-benzodiazepine derivatives for screening against various biological targets. nih.govpnas.orgpnas.org
High-throughput screening (HTS) enables the rapid testing of these large compound libraries against specific biological targets. mdpi.comyoutube.comyoutube.com Automated systems can perform thousands of assays in a short period, quickly identifying "hit" compounds that show activity. youtube.com The development of HTS assays for targets relevant to benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine would significantly accelerate the discovery of new lead compounds. The use of advanced analytical techniques like mass spectrometry coupled with immunoaffinity extraction can further enhance the characterization of these combinatorial libraries. nih.gov
The synergy between combinatorial chemistry and HTS provides a powerful engine for drug discovery. By generating and screening large, diverse libraries of benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine analogues, researchers can efficiently identify promising candidates for further development, ultimately unlocking the full therapeutic potential of this intriguing chemical scaffold.
| Technique | Role in Drug Discovery | Application to Benzo[b]cyclopenta[e] nih.govresearchgate.netdiazepine | References |
| Combinatorial Chemistry | Rapid synthesis of large libraries of compounds. | Generation of diverse analogues for screening. | nih.govpnas.orgacs.orgpnas.org |
| High-Throughput Screening (HTS) | Rapid testing of large compound libraries against biological targets. | Identification of "hit" compounds with desired activity. | mdpi.comyoutube.comyoutube.com |
| DNA-Encoded Libraries (DELs) | Synthesis and screening of massive compound libraries linked to DNA tags. | Exploring a vast chemical space for novel binders. | acs.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzo[b]cyclopenta[e][1,4]diazepine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of ortho-phenylenediamine derivatives with ketones or aldehydes under acidic or catalytic conditions. For example, using DMSO with NaOH as a base at room temperature can yield derivatives with up to 85% efficiency . Solvent choice (e.g., ethanol vs. DMSO) and catalyst type (e.g., Lewis acids like ZnCl₂) critically affect regioselectivity and byproduct formation . Optimization requires systematic variation of temperature, solvent polarity, and catalyst loading, followed by HPLC or GC-MS analysis to assess purity.
Q. How can researchers validate the structural identity of newly synthesized this compound derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration ratios, focusing on diazepine ring protons (δ 3.5–5.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as demonstrated for derivatives like (E)-2,2-dimethyl-4-styryl-2,3-dihydro-1H-benzo[b][1,4]diazepine .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution ESI-MS .
Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound derivatives?
- Methodological Answer : Prioritize assays aligned with reported pharmacological activities:
- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
- Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-neuroinflammatory : LPS-induced cytokine (TNF-α, IL-6) suppression in microglial cells . Include positive controls (e.g., diazepam for CNS activity) and validate results via dose-response curves.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and molecular docking to predict binding affinities to targets like GABAₐ receptors . For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C-H⋯π, van der Waals) that stabilize crystal structures, explaining variations in solubility and bioavailability . Pair these with QSAR models to prioritize derivatives for synthesis.
Q. What strategies mitigate side reactions during multi-step synthesis of spiro-fused this compound analogs?
- Methodological Answer :
- Protecting groups : Temporarily shield reactive amines (e.g., Boc or Fmoc) during cyclization steps .
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for regioselective cross-coupling in spiro-ring formation .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics dynamically .
Q. How can researchers reconcile discrepancies in reported biological activities of structurally similar derivatives?
- Methodological Answer : Conduct meta-analyses of published data to identify confounding variables:
- Assay conditions : Compare cell lines, incubation times, and solvent vehicles (e.g., DMSO concentration) .
- Stereochemical purity : Re-evaluate chiral derivatives via chiral HPLC or circular dichroism (CD) to rule out enantiomer-specific effects .
- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to clarify bioavailability differences .
Q. What advanced techniques enable the integration of this compound into heterocyclic systems for enhanced bioactivity?
- Methodological Answer :
- Domino reactions : Combine Heck coupling with 6π-electrocyclization to construct fused polycyclic systems (e.g., pyrano-diazepines) .
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties, improving target selectivity .
- Photoredox catalysis : Leverage visible-light-mediated C-H functionalization to introduce substituents at inert positions .
Methodological Notes
- Data Reproducibility : Replicate key syntheses (e.g., Pan et al., 2008) with strict adherence to reported protocols, then systematically vary one parameter (e.g., solvent) to identify critical factors .
- Ethical Compliance : For in vivo studies, follow OECD guidelines for animal welfare and dose escalation to minimize toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
